4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide is a synthetic compound belonging to the class of quinoxaline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer and anti-cholinesterase properties. The compound's structure consists of a quinoxaline moiety linked to an acetamido group, which is further attached to a benzamide unit, making it a potential candidate for various therapeutic applications.
The compound can be synthesized from readily available starting materials, including p-amino benzoic acid and 3-methylquinoxalin-2(1H)-one. The synthesis involves multiple steps, including acylation and amide formation, which are common in organic synthesis.
4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide can be classified as:
The synthesis of 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide typically follows a multi-step process:
The reaction conditions typically involve:
The molecular formula of 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide is .
The compound features:
The primary reactions involving 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide include:
Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
The mechanism by which 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide exerts its effects may involve:
Research indicates that quinoxaline derivatives can interact with vascular endothelial growth factor receptors (VEGFR), potentially leading to reduced tumor growth and angiogenesis.
Quantitative analyses such as melting point determination and solubility tests are essential for assessing the compound's suitability for further biological testing.
4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide has potential applications in:
The design of 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide (C₁₈H₁₆N₄O₃, PubChem CID: 60176212) integrates distinct pharmacophoric elements to target multiple oncogenic pathways. This hybrid molecule combines a 3-methylquinoxalin-2(1H)-one core for ATP-competitive kinase binding, a 4-aminobenzamide domain for epigenetic modulation, and an acetyl linker for conformational flexibility. The rationale stems from established structure-activity relationships in tyrosine kinase inhibition (particularly VEGFR-2) and histone deacetylase (HDAC) targeting, aiming to synergize anti-angiogenic and chromatin-remodeling effects [3].
The 3-methylquinoxalin-2(1H)-one moiety serves as a privileged scaffold for binding the ATP pocket of tyrosine kinases, notably VEGFR-2. This bicyclic system occupies the hinge region of the kinase domain, with key interactions documented as follows:
Experimental validation from related 3-methylquinoxaline derivatives demonstrates potent VEGFR-2 inhibition (IC₅₀ = 2.9–5.4 µM), comparable to sorafenib (IC₅₀ = 3.07 nM) [3]. The bicyclic core’s bioisosteric equivalence to quinazolines further supports its role in kinase selectivity [7].
Table 1: Key Interactions of Quinoxalinone Core in Kinase Binding
| Residue | Interaction Type | Functional Group Involved | Energetic Contribution (ΔG, kcal/mol) |
|---|---|---|---|
| Cys917 | H-bond acceptor | C2 carbonyl | -2.8 |
| Phe1045 | π-π stacking | Quinoxaline ring | -1.9 |
| Val848 | Hydrophobic | 3-methyl group | -1.2 |
The 4-aminobenzamide terminus functions as a zinc-binding group (ZBG) surrogate for HDAC inhibition. While classical HDAC inhibitors (e.g., vorinostat) use hydroxamates, 4-aminobenzamides exhibit selectivity for HDAC isoforms via:
Although direct biochemical data for this specific compound is limited, structural analogs like N-(4-aminobenzoyl)-containing derivatives show HDAC1 inhibition (IC₅₀ < 1 µM) [7]. This domain’s modularity allows synergistic action with the quinoxalinone core, potentially enabling dual kinase/epigenetic targeting.
The –CH₂C(O)– spacer bridges the quinoxalinone and benzamide domains, serving as a conformational regulator. Its design addresses:
Table 2: Biophysical Properties of Linker Variants
| Linker Type | logP | Polar Surface Area (Ų) | Torsional Flexibility (°) | VEGFR-2 IC₅₀ (µM) |
|---|---|---|---|---|
| –CH₂C(O)– (acetyl) | 3.49 | 54.58 | 120–180 | 2.9–5.4 |
| –CH₂CH₂– | 4.12 | 32.10 | 180 | >10 |
| –C(O)NH– | 2.85 | 68.24 | 0–30 | 7.8 |
Data from analogous quinoxaline-benzamide hybrids confirms the acetyl linker’s superiority: It balances lipophilicity (supporting cell penetration) and polarity (enabling target interactions) [2] [3]. Molecular dynamics simulations show the linker adopts a extended conformation when bound to VEGFR-2, positioning the benzamide toward solvent-exposed regions [3].
Structural and Computational Validation
Docking studies of 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide corroborate its dual-targeting capability:
The molecule’s achirality (confirmed via X-ray crystallography of analogs) eliminates stereochemical complexities in synthesis and activity [2]. Its drug-likeness is evidenced by calculated properties: molecular weight = 336.35 g/mol, H-bond acceptors = 6, H-bond donors = 1, aligning with Lipinski’s criteria [1] [2].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1